![molecular formula C20H21N3O2S B4064399 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4064399.png)
2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide
Overview
Description
2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide is 367.13544809 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Conformation
The study of crystal structures of similar 2-[(pyrimidinyl)thio]acetamides reveals insights into their conformation. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond, indicating a potential for complex molecular interactions and stability in various chemical environments (S. Subasri et al., 2016).
Chemical Synthesis and Reactions
Chemical synthesis and reactions of related Biginelli compounds, including 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine derivatives, offer a framework for understanding the synthetic versatility of our compound of interest. These reactions provide pathways for the creation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, demonstrating the compound's potential for generating a wide array of heterocyclic derivatives with possible biological activities (C. Kappe & P. Roschger, 1989).
Antimicrobial Applications
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials such as citrazinic acid, has shown these compounds to exhibit antimicrobial activities. This indicates the potential of our compound for development into antimicrobial agents, given its structural similarities and the possibility of functional modifications to enhance activity (Aisha Hossan et al., 2012).
Imaging and Radioligand Applications
The development of selective ligands for imaging translocator proteins (18 kDa) with PET, such as in the synthesis of [18F]DPA-714 from related pyrazolo[1,5-a]pyrimidineacetamides, highlights the utility of structurally similar compounds in medical imaging. This suggests potential applications of our compound in diagnostic imaging and targeted radioligand therapy, depending on the specific functional groups and labeling possibilities (F. Dollé et al., 2008).
Chiral and Pharmacological Potential
The chiral resolution and study of enantiomeric forms of acetamides related to our compound show the importance of stereochemistry in determining biological activity. These findings can guide the design of enantiomerically pure forms of our compound for specific receptor targeting or pharmacological activities, enhancing its potential therapeutic applications (D. Rossi et al., 2016).
properties
IUPAC Name |
2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-18-13-17(16-9-5-2-6-10-16)22-20(23-18)26-14-19(25)21-12-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBKAYPSAAKGGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(NC1=O)SCC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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